molecular formula C23H26N2O3S B1606609 Leucoberbelin blue I CAS No. 52748-86-4

Leucoberbelin blue I

Cat. No.: B1606609
CAS No.: 52748-86-4
M. Wt: 410.5 g/mol
InChI Key: MCKLFIWDQVFMEK-UHFFFAOYSA-N
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Description

Leucoberbelin blue I is a useful research compound. Its molecular formula is C23H26N2O3S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Leucoberbelin blue I plays a significant role in biochemical reactions, particularly in the detection and quantification of manganese oxides. It interacts with high-valent manganese species, forming a colored complex that is stoichiometrically related to the oxidation state of the reagent . This interaction is crucial for determining the kinetics of manganese oxide formation and the average oxidation state of manganese oxides . The compound is also used as a quencher in time-resolved fluorescence techniques for receptor-ligand interaction screening .

Cellular Effects

This compound influences various cellular processes, particularly in the context of manganese oxidation. It has been used to study the effects of manganese oxides on cell signaling pathways and gene expression . The compound’s ability to form colored complexes with manganese oxides allows researchers to monitor changes in cellular metabolism and the production of reactive oxygen species . Additionally, this compound has been employed in receptor-ligand interaction screening, providing insights into cellular signaling mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation to form a colored complex with high-valent manganese species . This process is stoichiometrically related to the oxidation state of the reagent, allowing for precise quantification of manganese oxides . The compound’s interaction with manganese species involves binding to the metal ions and facilitating their oxidation, which can be monitored through colorimetric changes . This mechanism is essential for understanding the kinetics of manganese oxide formation and the role of manganese in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at room temperature, but its effectiveness in forming colored complexes may decrease over extended periods . Long-term studies have shown that this compound can maintain its colorimetric properties for several months, making it suitable for prolonged experiments . Researchers should consider potential degradation and ensure proper storage conditions to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively indicates the presence of manganese oxides without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, particularly due to its interaction with manganese species . Researchers should carefully determine the appropriate dosage to avoid potential toxicity while ensuring accurate biochemical analysis .

Metabolic Pathways

This compound is involved in metabolic pathways related to manganese oxidation. It interacts with enzymes and cofactors that facilitate the oxidation of manganese species, leading to the formation of colored complexes . This interaction is crucial for understanding the metabolic flux and the role of manganese in cellular processes . The compound’s ability to indicate the oxidation state of manganese makes it a valuable tool for studying metabolic pathways involving this metal .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its ability to form colored complexes with manganese oxides . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate results .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, particularly in the context of manganese oxidation . Researchers should consider the subcellular distribution of this compound when designing experiments to ensure accurate and reliable results .

Properties

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)29(26,27)28/h5-16,23H,1-4H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKLFIWDQVFMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328670
Record name Leucoberbelin blue I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52748-86-4
Record name Leucoberbelin blue I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Leucoberbelin blue I
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.